Structural Uniqueness: Benzo[b]thiophene-2-carboxamide Warhead Confers a Pharmacophoric Element Absent in Simpler Heterocyclic Analogs
CAS 2034439-41-1 is the only commercially cataloged compound that combines the 5-(thiophen-3-yl)furan-2-yl methylamine arm with a benzo[b]thiophene-2-carboxamide terminus. The closest analog, CAS 2034565-69-8 (N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-3-carboxamide), replaces the benzo[b]thiophene with a monocyclic thiophene, resulting in the loss of the fused benzene ring that provides additional π-stacking surface and hydrophobicity . Two other analogs, CAS 2034253-42-2 (furan-2-carboxamide terminus) and CAS 2034434-42-7 (thiophene-2-carboxamide terminus with thiophene-2-yl instead of thiophene-3-yl), further deviate in both the carboxamide heterocycle and the thiophene substitution pattern . Only CAS 2097894-40-9 shares the benzo[b]thiophene-2-carboxamide warhead but employs a longer ethyl linker between the furan and the carboxamide nitrogen, introducing additional rotational degrees of freedom that alter conformational pre-organization . Prior SAR studies on benzo[b]thiophene-2-carboxamide derivatives have established that the benzo[b]thiophene ring system is a critical determinant of target binding affinity, with simpler thiophene or furan carboxamides failing to achieve comparable potency at the H3 receptor (class minimum Ki 4 nM for benzo[b]thiophene-2-carboxamides vs. significantly lower or absent activity for monocyclic analogs) [1].
| Evidence Dimension | Carboxamide terminus heterocycle composition and molecular complexity |
|---|---|
| Target Compound Data | Benzo[b]thiophene-2-carboxamide (C18H13NO2S2, MW 339.43, three fused/connected heterocyclic systems, two sulfur atoms, one oxygen in ring systems) |
| Comparator Or Baseline | CAS 2034565-69-8: Thiophene-3-carboxamide (C14H11NO2S2, MW 289.37, monocyclic thiophene terminus); CAS 2034253-42-2: Furan-2-carboxamide (C14H11NO3S, MW 273.31, monocyclic furan terminus); CAS 2097894-40-9: Benzo[b]thiophene-2-carboxamide with ethyl linker (C19H15NO2S2, MW 353.45) |
| Quantified Difference | MW difference: +50.06 vs. thiophene analog; +66.12 vs. furan analog; −14.02 vs. ethyl-linked analog. Benzo[b]thiophene contributes an additional fused benzene ring absent in monocyclic analogs. |
| Conditions | Structural comparison based on SMILES and molecular formula from vendor catalogs and PubChem; biological inference based on class-level SAR from published benzo[b]thiophene-2-carboxamide literature |
Why This Matters
The benzo[b]thiophene-2-carboxamide terminus is a pharmacophoric element validated across multiple target classes; its replacement with simpler heterocycles in commercially available analogs predicts divergent target engagement profiles, making CAS 2034439-41-1 the structurally differentiated choice for benzo[b]thiophene-focused screening campaigns.
- [1] Peschke, B., Bak, S., Hohlweg, R., Nielsen, R., Viuff, D., Rimvall, K. Benzo[b]thiophene-2-carboxamides and benzo[b]furan-2-carboxamides are potent antagonists of the human H3-receptor. Bioorganic & Medicinal Chemistry Letters, 2006, 16(12), 3162–3165. DOI: 10.1016/j.bmcl.2006.03.062. View Source
